molecular formula C7H2BrFIN B12950817 2-Bromo-6-fluoro-3-iodobenzonitrile

2-Bromo-6-fluoro-3-iodobenzonitrile

Cat. No.: B12950817
M. Wt: 325.90 g/mol
InChI Key: SAHBGIFKSLCLDJ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-iodobenzonitrile is a polyhalogenated benzonitrile derivative with the molecular formula C₇H₂BrFICN and a molecular weight of 339.82 g/mol. Its structure features bromine at position 2, fluorine at position 6, iodine at position 3, and a nitrile group at position 1 (benzonitrile backbone). The compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) for synthesizing complex aromatic systems in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H2BrFIN

Molecular Weight

325.90 g/mol

IUPAC Name

2-bromo-6-fluoro-3-iodobenzonitrile

InChI

InChI=1S/C7H2BrFIN/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H

InChI Key

SAHBGIFKSLCLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, coupling, and other reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in the synthesis of pharmaceuticals or bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
2-Bromo-6-fluoro-3-iodobenzonitrile C₇H₂BrFICN 339.82 Br (2), F (6), I (3) Nitrile, Halogens
3-Bromo-2-fluoro-6-methoxybenzonitrile C₈H₅BrFNO 244.06 Br (3), F (2), OCH₃ (6) Nitrile, Methoxy, Halogens
5-Bromo-2,3-difluorobenzonitrile C₇H₃BrF₂N 218.01 Br (5), F (2,3) Nitrile, Halogens
2-Bromo-3-ethoxy-6-fluorobenzonitrile C₉H₇BrFNO 244.06 Br (2), F (6), OCH₂CH₃ (3) Nitrile, Ethoxy, Halogens
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 NH₂ (6), Br (3), F (2) Nitrile, Amino, Halogens
2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile C₇H₃BrFIN₂ 340.92 NH₂ (2), Br (3), F (6), I (5) Nitrile, Amino, Halogens
Key Observations:
  • Halogen Diversity : The target compound uniquely combines three halogens (Br, F, I), whereas others typically feature two halogens (e.g., Br and F in ). Iodine’s presence enhances polarizability and reactivity in substitution reactions compared to lighter halogens .
  • Functional Groups: Methoxy () and ethoxy () groups introduce electron-donating effects, contrasting with the electron-withdrawing nitrile group.

Physicochemical Properties

Property This compound 5-Bromo-2,3-difluorobenzonitrile 2-Bromo-3-ethoxy-6-fluorobenzonitrile
Molecular Weight 339.82 218.01 244.06
Halogen Content Br, F, I Br, F (×2) Br, F
Boiling Point Not reported ~250–300°C (estimated) Not reported
Solubility Likely low in water Low (nonpolar solvents) Moderate in DMSO
  • Solubility Trends : The target compound’s high halogen content (especially iodine) reduces aqueous solubility compared to analogs with fewer halogens. Ethoxy-containing derivatives () show better solubility in polar aprotic solvents due to oxygen’s lone-pair electrons.

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